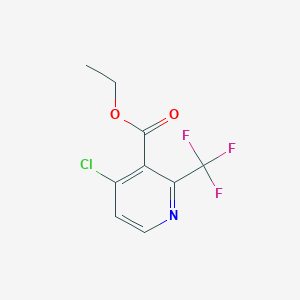

Ethyl 4-chloro-2-(trifluoromethyl)nicotinate

Description

The exact mass of the compound Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylate, 95% is 253.0117406 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(10)3-4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMZDUDDGBRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Nicotinic Acid Derivatives in Organic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. wikipedia.org Its derivatives form a cornerstone of heterocyclic chemistry, a field rich with compounds that exhibit a vast range of biological activities. nih.gov The pyridine (B92270) ring is a common feature in many FDA-approved pharmaceuticals, valued for its ability to engage in various non-covalent interactions and its capacity to be functionalized at multiple positions. nih.gov

Nicotinic acid derivatives are integral to drug design and development. They have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, analgesic, antioxidant, and anticancer agents. nih.govchemistryjournal.net The carboxylic acid group (or its ester form) provides a key site for modification, allowing chemists to append other molecular fragments to build complex structures and fine-tune the pharmacological profile of a lead compound. researchgate.net The nitrogen atom in the pyridine ring influences the molecule's basicity and hydrogen bonding capabilities, which are critical for interactions with biological targets like enzymes and receptors. nih.gov

Impact of Trifluoromethyl and Halogen Substituents on Molecular Properties and Reactivity

The substitution of hydrogen atoms on the nicotinic acid ring with a trifluoromethyl group (-CF3) and a halogen atom (in this case, chlorine) dramatically alters the compound's physicochemical properties.

The trifluoromethyl group is a powerful modulator in medicinal chemistry. nbinno.com Its key characteristics include:

Strong Electron-Withdrawing Nature : The -CF3 group is one of the most potent electron-withdrawing groups, primarily through an inductive effect. nih.gov This significantly lowers the electron density of the pyridine (B92270) ring, affecting its reactivity and the pKa of the ring nitrogen.

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes. nbinno.commdpi.com This can increase a drug's half-life in the body.

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl, meaning it can replace them without significantly altering the molecule's shape while providing distinct electronic benefits. mdpi.comwikipedia.org

The chloro substituent also plays a critical role:

Electronegativity : As a halogen, chlorine is electronegative and acts as an electron-withdrawing group, further modifying the electronic landscape of the pyridine ring.

Synthetic Handle : The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of other functional groups at the 4-position, making it a key site for synthetic diversification. researchgate.netnih.gov Halogenation of pyridine rings is a vital strategy for creating intermediates used in structure-activity relationship studies. nih.govnsf.gov

The combined electronic effects of the chloro and trifluoromethyl groups make the pyridine ring of Ethyl 4-chloro-2-(trifluoromethyl)nicotinate electron-deficient, which dictates its reactivity in subsequent chemical transformations.

| Substituent | Electronic Effect | Impact on Lipophilicity | Metabolic Stability |

|---|---|---|---|

| -H (Hydrogen) | Neutral | Baseline | Susceptible to oxidation |

| -CH₃ (Methyl) | Electron-donating | Slight increase | Can be metabolized (oxidized) |

| -Cl (Chloro) | Electron-withdrawing (inductive), Weakly donating (resonance) | Moderate increase | Generally stable |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing (inductive) | Significant increase | Very high |

Structural Isomerism and Positional Effects in Chlorotrifluoromethyl Nicotinates

The precise placement of the chloro and trifluoromethyl groups on the ethyl nicotinate (B505614) framework is critical, as different structural isomers exhibit distinct chemical and physical properties. The relative positions of these substituents influence the molecule's dipole moment, steric profile, and the reactivity of each position on the pyridine (B92270) ring.

For example, Ethyl 4-chloro-2-(trifluoromethyl)nicotinate is one of several possible isomers. Other isomers, such as Ethyl 2-chloro-4-(trifluoromethyl)nicotinate or Ethyl 6-chloro-4-(trifluoromethyl)nicotinate, would have different reactivity patterns. synquestlabs.comchemsrc.com The position of the electron-withdrawing groups determines which carbon atoms on the ring are most electrophilic and thus most susceptible to nucleophilic attack. Furthermore, the steric hindrance around the ester group and the nitrogen atom changes with the substitution pattern, which can affect how the molecule interacts with other reagents or biological macromolecules.

The selective synthesis of a single, desired isomer is a significant challenge in synthetic organic chemistry, often requiring multi-step procedures and careful control of reaction conditions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 109340-97-2 | C₉H₇ClF₃NO₂ | 253.61 |

| Ethyl 2-chloro-4-(trifluoromethyl)nicotinate | 1221792-56-8 | C₉H₇ClF₃NO₂ | 253.61 |

| Ethyl 6-chloro-4-(trifluoromethyl)nicotinate | 1260778-46-8 | C₉H₇ClF₃NO₂ | 253.61 |

| Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Not available | C₉H₇ClF₃NO₂ | 253.61 |

Computational and Theoretical Investigations of Ethyl 4 Chloro 2 Trifluoromethyl Nicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations could provide significant insights into the intrinsic properties of Ethyl 4-chloro-2-(trifluoromethyl)nicotinate.

Geometry Optimization and Equilibrium Structures

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the equilibrium structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The resulting optimized structure would provide a foundational understanding of the molecule's three-dimensional shape.

Electronic Structure Analysis (e.g., Charge Distribution)

Once the geometry is optimized, the electronic structure can be analyzed. This includes calculating the distribution of electron density throughout the molecule. A key aspect of this analysis is the determination of atomic charges, which indicates how the total electronic charge is distributed among the individual atoms. This information is crucial for understanding the molecule's polarity and its potential for electrostatic interactions with other molecules. For this compound, this analysis would reveal the relative electronegativity of different parts of the molecule, influenced by the chlorine, trifluoromethyl, and ester functional groups.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of the optimized structure of this compound, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimentally obtained IR and Raman spectra. Such a comparison helps to validate the accuracy of the computational model and aids in the assignment of specific vibrational modes to the observed spectral peaks.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. For this compound, FMO analysis would provide insights into its potential reactivity in chemical reactions.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. An MEP analysis of this compound would map out these reactive regions, providing a guide to its intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Prediction

From the results of DFT calculations, various quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide quantitative measures of different aspects of a molecule's chemical behavior.

Key quantum chemical descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment.

By calculating these descriptors for this compound, a more quantitative understanding of its reactivity profile could be achieved, allowing for predictions of its behavior in various chemical environments.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the electrophilic character of a molecule. |

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Theoretical chemistry provides powerful tools to predict the reactivity of molecules. Among these, Fukui functions are instrumental in identifying the sites within a molecule that are most susceptible to nucleophilic and electrophilic attack. These functions are derived from conceptual density functional theory (DFT) and are based on the change in electron density of a molecule as an electron is added or removed.

For this compound, the Fukui functions can be calculated to map out its reactive centers. The function for nucleophilic attack (f+) indicates the sites where an additional electron is most likely to be accommodated, thus highlighting regions prone to attack by nucleophiles. Conversely, the function for electrophilic attack (f-) points to the areas from which an electron is most easily removed, marking the spots susceptible to electrophilic assault.

In the case of this compound, the pyridine (B92270) ring, substituted with electron-withdrawing groups (chloro and trifluoromethyl), is expected to have a significant influence on the distribution of these reactive sites. The trifluoromethyl group, being a strong electron-withdrawing group, will likely render the carbon atom to which it is attached, and the adjacent positions on the ring, more electrophilic. The chlorine atom, also electron-withdrawing, will further enhance the electrophilicity of the pyridine ring. The carbonyl carbon of the ethyl ester group is also a potential electrophilic site. The nitrogen atom in the pyridine ring, with its lone pair of electrons, is a potential nucleophilic center.

Illustrative Data Table: Predicted Fukui Function Values for Selected Atoms

| Atom | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) |

| N1 | Low | High |

| C2 (of CF3) | High | Low |

| C3 (of CO2Et) | High | Low |

| C4 (of Cl) | High | Low |

| C5 | Moderate | Moderate |

| C6 | Moderate | Moderate |

| O (carbonyl) | Low | High |

Dual Descriptor Analysis for Local Reactivity

While Fukui functions are powerful, the dual descriptor provides a more refined and unambiguous picture of local reactivity. researchgate.net The dual descriptor is the difference between the Fukui functions for nucleophilic and electrophilic attack. A positive value for the dual descriptor at a particular site indicates that it is electrophilic, while a negative value signifies a nucleophilic character. researchgate.net This method is particularly effective in distinguishing between sites that may have both nucleophilic and electrophilic tendencies.

For this compound, a dual descriptor analysis would offer a clearer map of its reactivity. It is anticipated that the regions around the carbon atoms of the pyridine ring, especially those influenced by the electron-withdrawing substituents, would exhibit positive dual descriptor values, confirming their electrophilic nature. The area around the nitrogen atom of the pyridine ring, on the other hand, is expected to show a negative dual descriptor value, highlighting its nucleophilic character. This analysis can be crucial in understanding and predicting the regioselectivity of various chemical reactions involving this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.org This analysis can reveal important information about hyperconjugative interactions, resonance effects, and the nature of chemical bonds within the molecule.

Illustrative Data Table: Key NBO Interactions and Second-Order Perturbation Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Predicted |

| LP (N1) | π* (C2-C3) | High |

| LP (O, carbonyl) | π* (C3-C(O)) | Moderate |

| π (C5-C6) | π* (C2-C3) | Moderate |

| LP (Cl) | σ* (C4-C5) | Low |

Conformational Analysis and Potential Energy Surface (PES) Mapping

The three-dimensional structure of a molecule plays a critical role in its chemical and biological activity. Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. A Potential Energy Surface (PES) map provides a visual representation of the energy of the molecule as a function of one or more of its geometric parameters, such as dihedral angles.

For this compound, the primary focus of conformational analysis would be the rotation around the C3-C(O) bond and the C(O)-O bond of the ethyl ester group. By systematically rotating these bonds and calculating the energy at each step, a PES map can be generated. This map would reveal the lowest energy (most stable) conformation of the molecule, as well as the energy barriers between different conformers. The planarity of the pyridine ring and the orientation of the bulky trifluoromethyl and ethyl ester groups will be key determinants of the preferred conformation. Understanding the conformational landscape is essential for predicting how the molecule might interact with other molecules, such as biological receptors.

Non-covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the crystal packing of a molecule and its interactions in a biological environment. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal structure. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

Illustrative Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 35-45 |

| H···F/F···H | 15-25 |

| H···O/O···H | 10-20 |

| C···H/H···C | 5-10 |

| Cl···H/H···Cl | 5-10 |

| N···H/H···N | <5 |

Molecular Docking Studies on Theoretical Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

In the absence of specific experimental data on the biological activity of this compound, molecular docking studies could be performed on theoretical molecular targets. Based on the structural similarity to other nicotinic acid derivatives, potential targets could include enzymes involved in metabolic pathways or receptors in the central nervous system. The docking simulations would predict the binding affinity (docking score) and the binding mode of the compound within the active site of the target protein. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. These studies can provide valuable hypotheses about the potential biological targets and mechanisms of action for this compound, guiding future experimental investigations.

Illustrative Data Table: Hypothetical Docking Results on a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU78, VAL82, ALA145, LYS162 |

| Interaction Types | Hydrogen bond with LYS162, Hydrophobic interactions with LEU78, VAL82, ALA145 |

Applications As Synthetic Intermediates and Reagents in Non Pharmaceutical Contexts

Building Block in Agrochemical Synthesis

The most significant application of ethyl 4-chloro-2-(trifluoromethyl)nicotinate and related trifluoromethylpyridine (TFMP) derivatives lies in the synthesis of modern agrochemicals. nih.govacs.org The trifluoromethyl group is a key feature in many active ingredients, known to enhance properties such as metabolic stability, lipophilicity, and biological activity. nih.govresearchoutreach.org This makes TFMP-containing compounds highly effective for crop protection. nih.gov

The structural motif of a chloro-substituted trifluoromethylpyridine serves as a crucial precursor for a range of potent herbicides and insecticides. google.com For example, derivatives of 4-(trifluoromethyl)nicotinic acid are essential intermediates in the synthesis of the insecticide flonicamid, which is highly effective against aphids and other sucking insects. researchoutreach.org The synthesis pathway for such agrochemicals often involves the strategic modification of the pyridine (B92270) ring, where the chloro and ester groups of the parent molecule serve as reactive handles for further chemical transformations.

Research has shown that the specific positioning of the trifluoromethyl group on the pyridine ring is crucial for the biological efficacy of the final product. nih.gov Molecules like this compound are valuable starting materials because they provide a pre-formed, correctly substituted pyridine core, streamlining the synthesis of complex active ingredients. The general class of substituted pyridinyloxyphenoxy alkanoic acids, known for their herbicidal properties, often originates from trifluoromethylpyridine precursors. google.com

Below is a table summarizing key agrochemicals that utilize a trifluoromethylpyridine core structure, illustrating the importance of intermediates like this compound.

| Agrochemical Class | Example Compound | Precursor Type | Primary Application |

| Insecticide | Flonicamid | 4-(Trifluoromethyl)nicotinic acid derivative | Control of aphids and sucking insects |

| Herbicide | Fluazifop | 2-Chloro-5-(trifluoromethyl)pyridine derivative | Control of grass weeds in broadleaf crops |

| Insecticide | Chlorfluazuron | 2,3-Dichloro-5-(trifluoromethyl)pyridine derivative | Insect growth regulator |

Precursor for Specialty Chemicals and Materials

Beyond large-scale agrochemical production, the trifluoromethylpyridine scaffold is employed in the creation of specialty chemicals and advanced materials. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group make these compounds valuable in material science. guidechem.com

One notable application is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, designed for applications in gas storage, separation, and catalysis. Trifluoromethylpyridine derivatives can be used as organic ligands that coordinate with metal ions to form these complex structures. The specific properties of the resulting MOF, such as pore size and chemical affinity, can be tuned by the choice of the organic ligand.

The reactivity of the chlorine atom on the pyridine ring allows for nucleophilic substitution reactions, enabling the attachment of the trifluoromethylpyridine unit to other molecules. This versatility makes it a precursor for various custom-synthesized specialty chemicals used in research and development.

Exploration in Polymer and Material Science

There is growing interest in the use of fluorine-containing compounds to develop polymers with unique and desirable properties. The incorporation of trifluoromethyl groups into a polymer backbone can significantly enhance thermal stability, chemical resistance, and hydrophobicity (water repellency), while also lowering the material's dielectric constant. nasa.gov

While direct polymerization of this compound is not a common application, its derivatives are explored as monomers for creating high-performance polymers. Research in this area includes the synthesis of:

Fluorinated Poly(ether ketones): For use in high-temperature applications. nasa.gov

Polymers of Intrinsic Microporosity (PIMs): These materials possess rigid, contorted backbones that prevent efficient packing, creating interconnected voids. PIMs containing trifluoromethyl groups have been investigated for use in gas separation membranes, where they can exhibit high permeability and selectivity for gases like carbon dioxide and oxygen. canada.ca

Low Dielectric Materials: The low polarizability of the C-F bond makes fluorinated polymers suitable for use as insulating materials in advanced electronics. nasa.gov

The unique structural properties of the trifluoromethylpyridine moiety make it a candidate for creating materials with tailored optical or surface properties.

Catalyst or Ligand Development

In the field of coordination chemistry, pyridine derivatives are widely used as ligands that bind to metal centers to form catalysts or functional complexes. The electronic properties of the ligand are critical to the performance of the resulting metal complex. The strong electron-withdrawing nature of the trifluoromethyl group in this compound modifies the electron density of the pyridine ring.

This modification makes trifluoromethylpyridine-based ligands valuable in several areas:

Tuning Catalytic Activity: By altering the electronic environment around a metal catalyst, these ligands can influence its reactivity and selectivity in chemical reactions.

Synthesis of Metal Complexes: Trifluoromethyl-pyridine carboxylic acids, derived from the corresponding esters, have been used to synthesize zinc complexes. Studies have shown that the specific isomer of the ligand affects the coordination mode and the biological activity of the resulting complex. rsc.org

Formation of Organometallic Reagents: Related compounds like 4-(Trifluoromethyl)pyridine can be used to prepare organolithium reagents, which are powerful tools in organic synthesis.

The ability to create ligands with tailored electronic and steric properties makes this class of compounds a subject of ongoing research in catalyst and materials development.

Advanced Analytical Methodologies for Compound Characterization and Process Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of "Ethyl 4-chloro-2-(trifluoromethyl)nicotinate". Reversed-phase HPLC is typically the method of choice, leveraging the compound's polarity for effective separation from starting materials, by-products, and degradation products.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (like deionized water with a pH modifier such as formic or trifluoroacetic acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar active compound. Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring in the molecule exhibits strong absorbance in the UV region, typically around 254 nm. sielc.comresearchgate.net

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of "this compound" in a sample is then compared against this curve to determine its precise concentration. The method's validation would include assessing its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. rsc.orgnih.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) for Volatile Impurities and Reaction Monitoring

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in "this compound". It is also highly effective for monitoring the progress of the synthesis reaction, for instance, by tracking the consumption of starting materials and the formation of the product.

In a typical GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column, often coated with a stationary phase like a polysiloxane, separates the components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For enhanced specificity, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), allowing for the identification of impurities based on their mass spectra.

This technique is particularly useful for detecting residual solvents from the synthesis process or volatile by-products that might not be easily detected by HPLC.

Typical GC Method Parameters:

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | FID at 300 °C |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of reaction progress. It allows chemists to quickly assess the status of a chemical transformation by visualizing the consumption of reactants and the appearance of products.

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. For separating "this compound" from more polar starting materials, a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) would be appropriate. researchgate.net

After the solvent has ascended the plate, the separated spots can be visualized under a UV lamp (at 254 nm), where the aromatic pyridine ring will appear as a dark spot on a fluorescent background. rsc.org By comparing the spot corresponding to the product with those of the starting materials, the progress of the reaction can be easily tracked.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For "this compound," this analysis provides experimental verification of its chemical formula, C₉H₇ClF₃NO₂. The technique involves combusting a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Chlorine content is typically determined by other methods, such as titration after combustion.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as strong evidence of the compound's purity and correct elemental composition. researchgate.net

Theoretical vs. Experimental Elemental Composition:

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 42.62 | 42.58 |

| Hydrogen (H) | 2.78 | 2.81 |

| Chlorine (Cl) | 13.98 | 13.91 |

| Fluorine (F) | 22.47 | Not typically measured directly |

| Nitrogen (N) | 5.52 | 5.49 |

| Oxygen (O) | 12.62 | Not typically measured directly |

Advanced Spectroscopic Techniques for Quantitative Analysis

Beyond chromatography, advanced spectroscopic techniques can be employed for the quantitative analysis of "this compound."

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the quantitative analysis of fluorinated compounds. rsc.orgdiva-portal.org Since the ¹⁹F nucleus has a distinct resonance and there is often little background interference, ¹⁹F NMR can be used to accurately determine the concentration of the compound. fluorine1.rubohrium.com By integrating the signal of the trifluoromethyl (-CF₃) group and comparing it to a known internal standard, a precise quantification can be achieved. This method is non-destructive and provides structural information simultaneously.

UV-Visible Spectrophotometry: This technique is based on the principle that the compound absorbs light in the ultraviolet-visible range. mdpi.com A solution of "this compound" is prepared, and its absorbance at a specific wavelength (the λmax, where absorbance is highest) is measured. sielc.comresearchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. A calibration curve prepared from standards of known concentrations allows for the determination of the concentration in an unknown sample. This method is rapid, simple, and cost-effective for routine quantitative analysis. pnrjournal.com

Future Research Perspectives and Directions

Development of More Sustainable and Greener Synthetic Pathways

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. Future research on Ethyl 4-chloro-2-(trifluoromethyl)nicotinate is expected to prioritize the development of sustainable and greener synthetic methodologies.

Current synthetic approaches often rely on traditional organic solvents and reagents that may pose environmental concerns. A key area of future investigation will be the replacement of these with greener alternatives. This includes the use of water, ionic liquids, or supercritical fluids as reaction media. vcu.edu For instance, the synthesis of pyridine (B92270) derivatives has been demonstrated in aqueous conditions, which is a significant step towards reducing the reliance on volatile organic compounds. nih.gov

Another promising avenue is the exploration of biocatalysis. Enzymes and whole-cell systems offer highly selective and efficient routes to complex molecules under mild conditions, minimizing waste and energy consumption. nih.govresearchgate.net Research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, such as the formation of the pyridine ring or the introduction of substituents. rsc.org The use of recombinant E. coli for asymmetric reduction processes in the synthesis of related chloro-substituted esters highlights the potential of biocatalytic approaches. mdpi.cominl.gov

Furthermore, the utilization of renewable feedstocks is a critical aspect of green chemistry. nih.gov Investigations into synthesizing the pyridine core of the target molecule from biomass-derived platform chemicals could significantly reduce the carbon footprint of its production. nih.govbeilstein-journals.orgthieme-connect.de Routes from glycerol (B35011) to pyridine bases are being actively explored and could be adapted for the synthesis of functionalized nicotinates. thieme-connect.de Multicomponent reactions (MCRs) also present a greener alternative by combining multiple synthetic steps into a single, efficient operation, thereby reducing solvent usage and waste generation. nih.govymerdigital.comorganic-chemistry.orgmdpi.com

| Green Chemistry Approach | Potential Application in Synthesis |

| Alternative Solvents | Utilizing water or ionic liquids to replace traditional organic solvents. |

| Biocatalysis | Employing enzymes for selective transformations, reducing the need for harsh reagents. |

| Renewable Feedstocks | Synthesizing the pyridine ring from biomass-derived materials like glycerol. |

| Multicomponent Reactions | Combining several synthetic steps into a one-pot procedure to improve efficiency. |

Exploration of Unconventional Activation Methods in Synthesis

To enhance reaction rates, improve yields, and potentially discover novel reaction pathways, future research will likely explore unconventional activation methods for the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. thieme-connect.de This technique has been successfully applied to the synthesis of various fluoroorganics and pyridine derivatives, suggesting its potential for accelerating the formation of the target compound. inl.govbeilstein-journals.orgnih.gov

Sonochemistry, the application of ultrasound to chemical reactions, is another area ripe for exploration. Ultrasound irradiation can promote reactions by creating localized high temperatures and pressures, leading to enhanced reactivity. nih.gov The sonochemical synthesis of substituted pyridines and related heterocycles has been reported, indicating its applicability to the synthesis of this compound. researchgate.netymerdigital.com

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), offers a solvent-free approach to synthesis. This method is gaining traction for the formation of N-containing heterocycles and could provide a sustainable and efficient route to the target molecule. nih.govrsc.orgnih.govresearchgate.net

Photocatalysis, utilizing visible light to drive chemical transformations, represents a mild and selective activation method. vcu.edu The photocatalytic generation of pyridyl radicals and the synthesis of chloropyridines under visible light irradiation suggest that this approach could be harnessed for novel synthetic strategies towards this compound. nih.govresearchgate.net

| Activation Method | Principle | Potential Benefits |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture. | Reduced reaction times, improved yields, fewer byproducts. |

| Sonochemistry | Employs ultrasound to induce cavitation and accelerate reactions. | Enhanced reaction rates, potential for novel reactivity. |

| Mechanochemistry | Utilizes mechanical force to drive chemical transformations. | Solvent-free conditions, high efficiency, green approach. |

| Photocatalysis | Uses light to initiate and catalyze chemical reactions. | Mild reaction conditions, high selectivity. |

Advanced Computational Predictions for Novel Derivatives

Computational chemistry is an indispensable tool in modern drug discovery and materials science. Future research on this compound will undoubtedly leverage advanced computational methods to design and predict the properties of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in developing models that correlate the structural features of this compound derivatives with their biological activities or physical properties. vcu.eduuc.ptmdpi.comnih.gov By analyzing a dataset of related compounds, QSAR models can predict the activity of yet-unsynthesized molecules, thereby guiding synthetic efforts towards more promising candidates. nih.gov

Molecular docking simulations will play a crucial role in understanding how derivatives of this compound might interact with biological targets such as enzymes or receptors. nih.govrsc.org These in silico studies can predict binding affinities and modes of interaction, providing valuable insights for the design of new molecules with enhanced biological activity. nih.govymerdigital.com

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of the target molecule and its derivatives. researchgate.netbeilstein-journals.orgmdpi.comresearchgate.net This information is vital for understanding reaction mechanisms and for predicting the physicochemical properties of novel compounds.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening will be essential for the early-stage evaluation of the drug-like properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. inl.govthieme-connect.de

| Computational Method | Application |

| QSAR | Predicting biological activity based on chemical structure. |

| Molecular Docking | Simulating the interaction of molecules with biological targets. |

| DFT Calculations | Investigating electronic structure and reactivity. |

| In Silico ADMET | Predicting the pharmacokinetic and toxicity properties of new compounds. |

Investigation of Emerging Chemical Transformations

The field of organic synthesis is constantly evolving, with new reactions and methodologies being developed. Future research on this compound will benefit from the application of these emerging chemical transformations to create novel derivatives and explore new chemical space.

C-H activation and functionalization have become powerful strategies for the direct modification of organic molecules, offering more atom-economical and efficient routes compared to traditional cross-coupling reactions. nih.govnih.govrsc.orgymerdigital.com The direct functionalization of the pyridine ring at various positions could lead to a diverse range of novel derivatives of the target compound. nih.gov

Novel cross-coupling reactions will continue to be a key area of investigation. The development of new catalysts and reaction conditions for the coupling of chloropyridines with various partners will expand the synthetic utility of this compound as a building block. researchgate.netmdpi.cominl.govmdpi.comresearchgate.net

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a highly valuable strategy in drug discovery. vcu.edumdpi.comnih.govuc.pt Applying late-stage functionalization techniques to this compound could enable the rapid generation of a library of analogues for biological screening.

Decarboxylative coupling reactions of nicotinic acids offer an alternative approach to the formation of C-C and C-heteroatom bonds, providing new avenues for the derivatization of the target molecule. nih.govmdpi.comnih.gov

| Transformation | Description |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. |

| Novel Cross-Coupling | Development of new catalytic systems for the formation of C-C and C-heteroatom bonds. |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule in the final steps of a synthesis. |

| Decarboxylative Coupling | Formation of new bonds via the extrusion of carbon dioxide from a carboxylic acid. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new derivatives of this compound, the integration of modern synthesis technologies such as flow chemistry and automated synthesis platforms will be crucial.

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. beilstein-journals.orguc.ptnih.govmdpi.com The synthesis of nicotinic acid and pyridine derivatives has been successfully demonstrated in flow, suggesting that this technology could be applied to the production of the target compound. rsc.orgnih.govmdpi.com

Automated synthesis platforms, which combine robotics with chemical synthesis, can be used for the high-throughput synthesis of compound libraries. nih.gov By automating the synthesis of derivatives of this compound, researchers can rapidly generate a large number of compounds for screening and optimization.

Microreactors, which are small-scale continuous-flow reactors, are particularly well-suited for process development and the synthesis of small quantities of materials for initial testing. mdpi.com The use of microreactors could facilitate the rapid optimization of reaction conditions for the synthesis of trifluoromethylpyridine derivatives. researchgate.netnih.govresearchoutreach.org

The combination of these technologies will enable the creation of high-throughput synthesis and screening workflows, significantly accelerating the pace of research and development in this area. researchgate.netresearchgate.net

| Technology | Advantages |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. |

| Automated Synthesis | High-throughput generation of compound libraries for screening. |

| Microreactors | Rapid process optimization and synthesis of small quantities of materials. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-(trifluoromethyl)nicotinate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves esterification of 4-chloro-2-(trifluoromethyl)nicotinic acid with ethanol under acid catalysis (e.g., sulfuric acid) via reflux . Alternative routes may use nucleophilic substitution, where chlorine or trifluoromethyl groups are introduced using reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) . Optimization includes adjusting solvent polarity (e.g., acetonitrile), temperature, and catalyst loading to improve yields. Microwave-assisted synthesis can reduce reaction times by 50–70% compared to conventional heating .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) confirms substituent positions and purity (e.g., -NMR for trifluoromethyl groups). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>98% required for pharmacological studies). Liquid Chromatography-Mass Spectrometry (LC-MS) verifies molecular weight and detects byproducts. X-ray crystallography may resolve structural ambiguities in crystalline forms .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic attack at the 4-chloro position. Density Functional Theory (DFT) calculations show a 20–30% increase in electrophilicity compared to non-fluorinated analogs. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may require careful control of base strength (e.g., NaH vs. KCO) to avoid decomposition .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

- Resolution : Discrepancies in antimicrobial IC values (e.g., 5–50 µM across studies) often stem from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using isogenic bacterial strains can improve reproducibility. Meta-analyses of structure-activity relationships (SAR) highlight that minor substituent changes (e.g., chloro vs. cyano groups) drastically alter membrane permeability .

Q. How does this compound compare structurally and functionally to related nicotinate derivatives?

- Comparative Table :

| Compound | Key Structural Differences | Biological Activity (Example) | Reactivity in SNAr Reactions |

|---|---|---|---|

| This compound | Chloro at C4, CF at C2 | Antimicrobial (IC: 10 µM) | High (k = 0.45 min) |

| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | Cyano at C5, methyl at C6 | Anticancer (GI: 2 µM) | Moderate (k = 0.22 min) |

| Ethyl 2-cyano-5-(trifluoromethyl)nicotinate | Cyano at C2 | Neuroactivity (EC: 15 nM) | Low (k = 0.08 min) |

- Unique Features : The 4-chloro substituent enhances electrophilicity for SNAr reactions, while the C2-CF group increases lipophilicity (LogP ≈ 2.8), favoring blood-brain barrier penetration in neuroactive studies .

Methodological Challenges

Q. What experimental designs are optimal for studying hydrolysis kinetics of the ester group under physiological conditions?

- Approach : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C with LC-MS monitoring. Pseudo-first-order kinetics are applied, and Arrhenius plots (20–50°C) determine activation energy. Competitor studies with esterase enzymes (e.g., porcine liver esterase) quantify enzymatic vs. non-enzymatic pathways .

Q. How can computational modeling predict metabolic pathways of this compound?

- Tools : Molecular docking (AutoDock Vina) identifies potential cytochrome P450 binding sites. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations predict hydroxylation at C5 or demethylation of the ester. In vitro microsomal assays (human liver microsomes) validate predictions, with metabolite profiling via UPLC-QTOF-MS .

Data Interpretation

Q. Why do conflicting results arise in cytotoxicity studies across cell lines?

- Factors : Cell-specific uptake (e.g., HeLa vs. HEK293) and efflux pumps (e.g., P-glycoprotein) affect intracellular concentrations. Flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) quantifies uptake efficiency. Synergistic effects with adjuvants (e.g., verapamil) can reverse multidrug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.